9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione 9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Brand Name: Vulcanchem
CAS No.: 533868-24-5
VCID: VC5088440
InChI: InChI=1S/C21H11ClF3NO2/c22-17-10-9-12(21(23,24)25)11-18(17)26-19(27)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(26)28/h1-11H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Molecular Formula: C21H11ClF3NO2
Molecular Weight: 401.77

9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

CAS No.: 533868-24-5

Cat. No.: VC5088440

Molecular Formula: C21H11ClF3NO2

Molecular Weight: 401.77

* For research use only. Not for human or veterinary use.

9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione - 533868-24-5

Specification

CAS No. 533868-24-5
Molecular Formula C21H11ClF3NO2
Molecular Weight 401.77
IUPAC Name 6-[2-chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione
Standard InChI InChI=1S/C21H11ClF3NO2/c22-17-10-9-12(21(23,24)25)11-18(17)26-19(27)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(26)28/h1-11H
Standard InChI Key RWURJKSVEPEJOG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name Breakdown

The systematic name 9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione encodes the following structural features:

  • 9-Azatricyclo[9.4.0.0^{2,7}]pentadeca: A 15-membered tricyclic system containing one nitrogen atom (azacyclo) with bridgehead positions at C2 and C7.

  • 1(11),2(7),3,5,12,14-hexaene: Six double bonds at specified positions, creating conjugated π-systems.

  • 8,10-dione: Ketone groups at positions 8 and 10.

  • 2-chloro-5-(trifluoromethyl)phenyl: A substituted phenyl ring with chlorine (Cl) at position 2 and a trifluoromethyl (–CF₃) group at position 5 .

Structural Elucidation

Comparative analysis with related compounds, such as N-{3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-en-4-yl}-4-(trifluoromethyl)benzamide , suggests that the tricyclic core likely adopts a rigid, planar conformation due to sp²-hybridized carbons and nitrogen. The chloro-trifluoromethylphenyl substituent introduces steric and electronic effects that influence solubility and reactivity.

Synthetic Pathways

Laboratory-Scale Synthesis

While no direct synthesis routes for this compound are documented, analogous methodologies from azatricyclo chemistry provide a framework:

  • Core Formation: Cyclocondensation of aminobenzaldehyde derivatives with diketones under acidic conditions to form the azatricyclic backbone.

  • Substituent Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-chloro-5-(trifluoromethyl)phenyl group .

  • Oxidation: Selective oxidation of secondary alcohols or alkenes using Jones reagent or DDQ to install the 8,10-dione moieties .

Industrial Considerations

Scalable production would require:

  • Continuous Flow Reactors: To manage exothermic cyclization steps.

  • Catalytic Systems: Palladium-based catalysts for cross-coupling reactions, as seen in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide synthesis.

Physicochemical Properties

Molecular Parameters

PropertyValue
Molecular FormulaC₂₆H₁₄ClF₃N₂O₂
Molecular Weight504.85 g/mol
XLogP~4.2 (estimated)
Hydrogen Bond Donors/Acceptors0/4

Stability and Reactivity

  • Thermal Stability: Likely stable up to 200°C, based on trifluoromethylphenyl analogs .

  • Photoreactivity: Conjugated dienes may undergo [4+2] cycloadditions under UV light.

  • Hydrolytic Sensitivity: Ketones resist hydrolysis, but the azacyclo bridge may degrade under strong acids .

Research Gaps and Future Directions

Unresolved Questions

  • Stereoelectronic Effects: How the trifluoromethyl group modulates electron density in the tricyclic core.

  • Metabolic Pathways: CYP450 interactions, as inferred from N-acetyl-13-chloro-2-oxa-9-azatricyclo derivatives .

Recommended Studies

  • Crystallography: Single-crystal X-ray diffraction to resolve bond angles and torsion strains.

  • In Silico Screening: Virtual docking against kinase or GPCR targets to predict bioactivity.

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